

NS383: A Selective Tool for Investigating ASIC1a and ASIC3 Function

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Compound of Interest

Compound Name: NS383

Cat. No.: B2654981

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain perception, fear, and neurodegeneration. The development of selective pharmacological tools is crucial for dissecting the specific roles of different ASIC subtypes. **NS383** is a potent and selective small-molecule inhibitor of ASIC channels containing ASIC1a and ASIC3 subunits, making it a valuable tool for investigating the function of these specific channel subtypes.^{[1][2][3][4]} This document provides detailed application notes and protocols for utilizing **NS383** in preclinical research.

Data Presentation

Table 1: In Vitro Potency of NS383 on Rat ASIC Subtypes

| Channel Subtype | IC50 (µM) | Inhibition |
|----------------------|-------------|-------------------|
| Homomeric Channels | | |
| rASIC1a | 0.44 - 0.61 | Full |
| rASIC2a | > 30 | Inactive |
| rASIC3 | 2.1 - 2.2 | Full |
| Heteromeric Channels | | |
| rASIC1a+3 | 0.79 | Full |
| rASIC1a+2a | 0.87 | Partial (~44-51%) |
| rASIC2a+3 | 4.5 | Partial (~44-51%) |

Data summarized from Munro et al., 2015.[\[1\]](#)

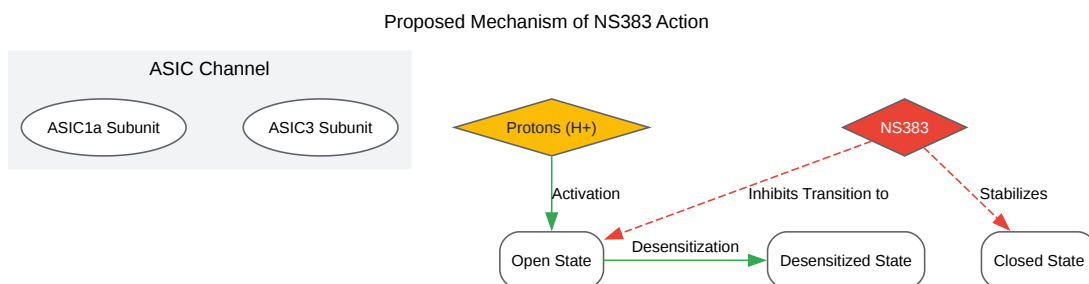
Table 2: In Vivo Efficacy of NS383 in Rat Pain Models

| Pain Model | Administration Route | Effective Dose Range (mg/kg) | Outcome |
|--|------------------------|------------------------------|---|
| Formalin Test (Second Phase) | Intraperitoneal (i.p.) | 10 - 60 | Dose-dependent attenuation of nocifensive behaviors |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia | Intraperitoneal (i.p.) | 10 - 60 | Reversal of hindpaw weight-bearing deficits |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Intraperitoneal (i.p.) | 10 - 60 | Reversal of mechanical hypersensitivity |

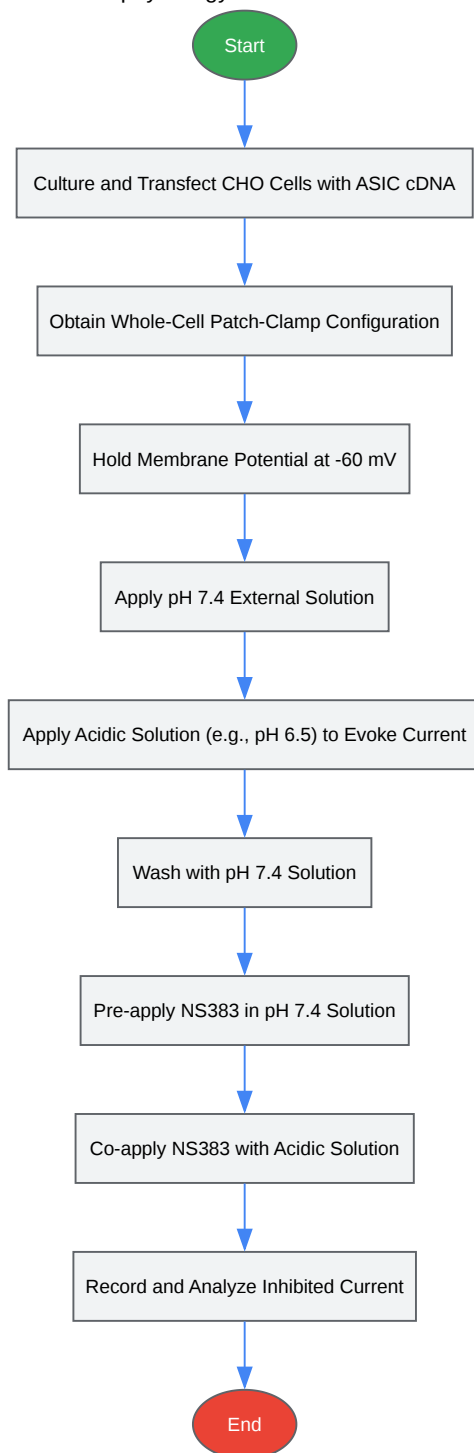
Data summarized from Munro et al., 2015.[\[1\]](#)

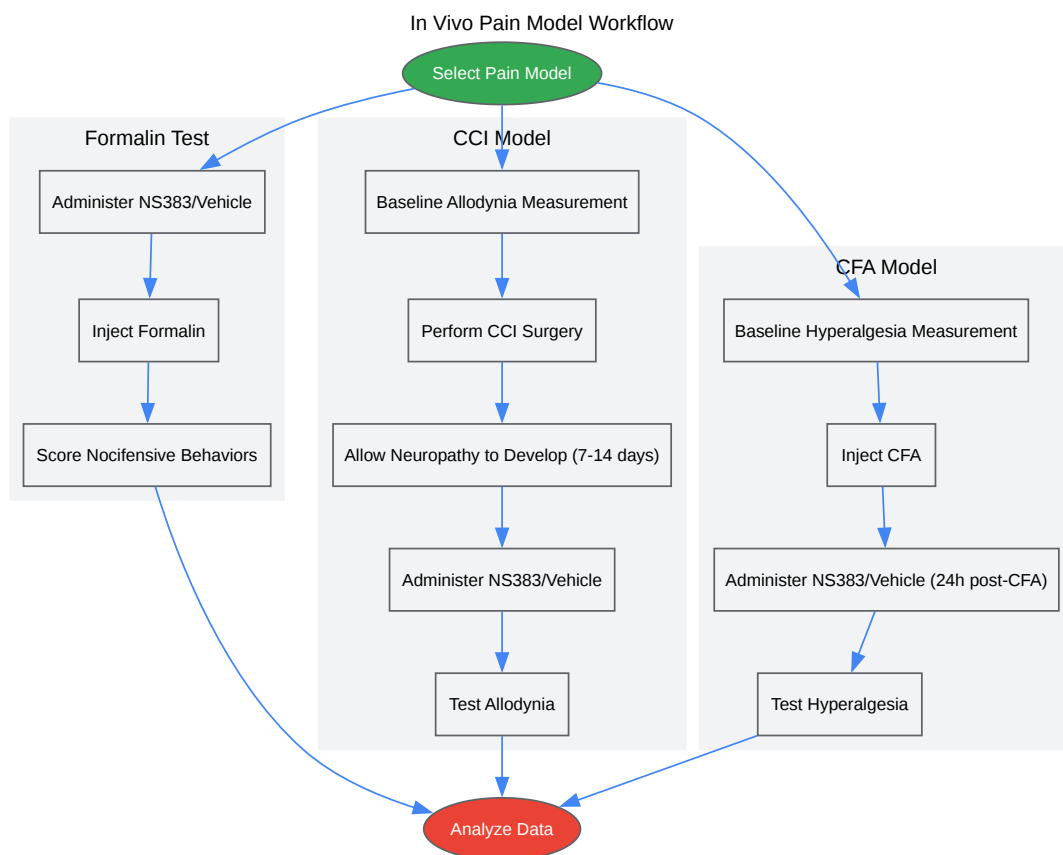
Mechanism of Action

NS383 is a potent and selective inhibitor of ASIC1a and ASIC3-containing channels.[1][2][3][4] Its mechanism of action is distinct from the classic ASIC inhibitor and pore blocker, amiloride.[1] Evidence suggests that **NS383** is not a pore blocker, as its inhibitory effect is independent of membrane potential.[1] This indicates that **NS383** likely acts as an allosteric modulator, binding to a site on the channel protein distinct from the ion pore.[1] The inhibitory efficacy of **NS383** is dependent on the proton concentration used to activate the channel, with higher potency observed at pH values closer to neutral.[1] This suggests a complex interaction between the binding of **NS383**, protons, and the conformational state of the channel.



Electrophysiology Workflow for NS383





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